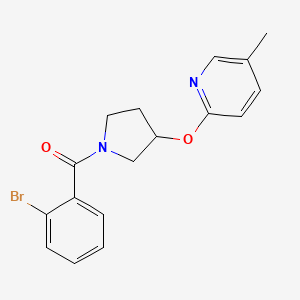
(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol” is a chemical compound with the molecular formula C13H16O3 . It contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzodioxol group attached to a cyclopentyl group via a methanol linkage . The compound contains a total of 34 bonds, including 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, and 1 hydroxyl .Mecanismo De Acción
Target of Action
Similar compounds have been found to be potent against the cox2 enzyme . The COX2 enzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity, thereby exerting its effects .
Biochemical Pathways
If it indeed targets the cox2 enzyme like its similar compounds, it would affect the prostaglandin synthesis pathway, leading to reduced inflammation and pain .
Result of Action
If it acts similarly to related compounds, it could potentially reduce inflammation and pain by inhibiting the cox2 enzyme and subsequently reducing prostaglandin synthesis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol 47,497 in lab experiments is its potent activity at the cannabinoid receptors. This allows for the investigation of the specific effects of cannabinoid receptor activation in various physiological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Direcciones Futuras
There are numerous future directions for research on (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol 47,497. One area of interest is its potential use in treating conditions such as multiple sclerosis, neuropathic pain, and epilepsy. Additionally, further investigation into its mechanism of action and potential side effects is warranted. Finally, the development of more selective agonists of the cannabinoid receptors may lead to more targeted therapeutic interventions.
Métodos De Síntesis
The synthesis of (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol 47,497 involves the reaction of 3-(1,1-dimethylheptyl)phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. Additionally, it has been investigated for its potential use in treating conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl(cyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(9-3-1-2-4-9)10-5-6-11-12(7-10)16-8-15-11/h5-7,9,13-14H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEXNQXGJDCZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate](/img/structure/B2711521.png)
![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2711526.png)
![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)



![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2711538.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711542.png)
